Cas no 61702-01-0 (N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine)

N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine Chemical and Physical Properties
Names and Identifiers
-
- N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine
- 1,3-bis(4-methyl-2′-piridylimino)isoindoline
- (3E)-N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)imino-isoindol-1-amine
- 1,3-bis(2-(4-methylpyridyl)imino)isoindoline
- 1,3-bis(4-methyl-2'-piridylimino)isoindoline
- 1,3-bis(4'-methyl-2'-pyridylimino)isoindoline
- 1,3-bis(4'-methyl-2-pyridylimino)isoindoline
- 1,3-bis-(4-methyl-2-pyridylimino)isoindoline
- 1,3-bis(4-methylpyrid-2-ylimino)isoindoline
- 1,3-bis[2-(4-methylpyridyl)-imino]isoindoline
- AC1L6Y8V
- CTK2F6370
- 61702-01-0
- G70872
- N1,N3-bis(4-methylpyridin-2-yl)-2H-isoindole-1,3-diimine
- NSC-297595
- SCHEMBL10708780
- NSC297595
- N-(4-Methylpyridin-2-yl)-1-((4-methylpyridin-2-yl)imino)-1H-isoindol-3-amine
- DTXSID00315823
-
- Inchi: InChI=1S/C20H17N5/c1-13-7-9-21-17(11-13)23-19-15-5-3-4-6-16(15)20(25-19)24-18-12-14(2)8-10-22-18/h3-12H,1-2H3,(H,21,22,23,24,25)
- InChI Key: RICYEEKUSJZLMZ-UHFFFAOYSA-N
- SMILES: CC1=CC(=NC=C1)NC2=NC(=NC3=NC=CC(=C3)C)C4=CC=CC=C42
Computed Properties
- Exact Mass: 327.14861
- Monoisotopic Mass: 327.148
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 528
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.5Ų
- XLogP3: 3.4
Experimental Properties
- Density: 1.24
- Boiling Point: 560°C at 760 mmHg
- Flash Point: 292.5°C
- Refractive Index: 1.682
- PSA: 63.06
- LogP: 4.18200
N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01HVTS-1g |
(3E)-N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)imino-isoindol-1-amine |
61702-01-0 | 97% | 1g |
$552.00 | 2023-12-16 | |
1PlusChem | 1P01HVTS-250mg |
(3E)-N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)imino-isoindol-1-amine |
61702-01-0 | 97% | 250mg |
$226.00 | 2024-04-22 | |
Ambeed | A105580-100mg |
N-(4-Methylpyridin-2-yl)-1-((4-methylpyridin-2-yl)imino)-1H-isoindol-3-amine |
61702-01-0 | 97% | 100mg |
$128.0 | 2024-04-18 | |
Ambeed | A105580-1g |
N-(4-Methylpyridin-2-yl)-1-((4-methylpyridin-2-yl)imino)-1H-isoindol-3-amine |
61702-01-0 | 97% | 1g |
$589.0 | 2024-04-18 | |
1PlusChem | 1P01HVTS-100mg |
(3E)-N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)imino-isoindol-1-amine |
61702-01-0 | 97% | 100mg |
$128.00 | 2024-04-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192437A-100mg |
N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine |
61702-01-0 | 0.97 | 100mg |
¥1386.0 | 2024-07-24 | |
Ambeed | A105580-250mg |
N-(4-Methylpyridin-2-yl)-1-((4-methylpyridin-2-yl)imino)-1H-isoindol-3-amine |
61702-01-0 | 97% | 250mg |
$226.0 | 2024-04-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192437A-1g |
N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine |
61702-01-0 | 0.97 | 1g |
¥6354.0 | 2024-07-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X192437A-250mg |
N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine |
61702-01-0 | 0.97 | 250mg |
¥2354.4 | 2024-07-24 |
N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine Related Literature
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine
Recent Advances in the Study of N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine (CAS: 61702-01-0)
The compound N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine (CAS: 61702-01-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindol-1-amine core and dual 4-methylpyridin-2-yl substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly its role as a modulator of protein-protein interactions (PPIs) and its potential as a lead compound in drug discovery.
One of the key breakthroughs in the study of this compound is its synthesis via a novel multi-step organic reaction pathway, which has been optimized to improve yield and purity. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structure and purity of the synthesized compound. The stability of N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine under various physiological conditions has also been investigated, providing valuable insights into its potential as a drug candidate.
In terms of biological activity, recent in vitro studies have demonstrated that this compound exhibits potent inhibitory effects on specific enzymes and receptors involved in inflammatory and oncogenic pathways. For instance, it has been shown to selectively target and inhibit the activity of certain kinases, which are often dysregulated in cancer cells. These findings suggest that N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine could serve as a valuable scaffold for the development of novel kinase inhibitors.
Furthermore, computational modeling and molecular docking studies have provided a deeper understanding of the binding interactions between this compound and its biological targets. These studies have revealed that the compound's unique structural features enable it to form stable complexes with key amino acid residues in the active sites of target proteins, thereby modulating their function. Such insights are crucial for the rational design of derivatives with enhanced potency and selectivity.
Despite these promising findings, several challenges remain to be addressed. For example, the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profiles, need to be thoroughly evaluated in preclinical models. Additionally, further studies are required to assess its toxicity and potential side effects. Nevertheless, the current body of research underscores the potential of N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine as a versatile and promising candidate for future drug development efforts.
In conclusion, the recent advancements in the study of N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine (CAS: 61702-01-0) highlight its significant potential in chemical biology and pharmaceutical research. Continued exploration of its synthesis, biological activities, and therapeutic applications is expected to yield further insights and opportunities for innovation in drug discovery.
61702-01-0 (N-(4-methylpyridin-2-yl)-3-(4-methylpyridin-2-yl)iminoisoindol-1-amine) Related Products
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

